4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside

Vue d'ensemble

Description

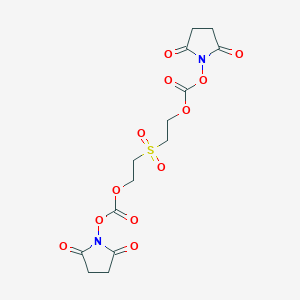

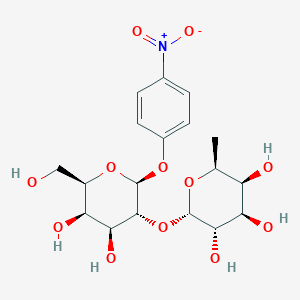

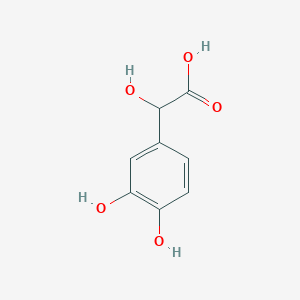

4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is a nitrophenyl derivative of 2-O-(a-L-Fucopyranosyl)-a-D-galactopyranoside (Disaccharide H), a biologically important oligosaccharide component of glycoconjugates that play a role in cellular recognition and intercellular interactions .

Molecular Structure Analysis

The molecular formula of 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is C18H25NO12, and its molecular weight is 447.39 .Chemical Reactions Analysis

4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside can be used in the assay of α-fucosidases which hydrolyze the glycosidic linkage Fuc α1-2Gal . The assay is based on the sequential action of α-fucosidase and an exogenously added exo-β-d-galactosidase to release the easily measurable p-nitrophenol moiety .Applications De Recherche Scientifique

Role in Cellular Recognition

This compound is a nitrophenyl derivative of 2-O-(a-L-Fucopyranosyl)-a-D-galactopyranoside (Disaccharide H), a biologically important oligosaccharide component of glycoconjugates that play a role in cellular recognition . It can be used in research to study the mechanisms of cellular recognition and the factors that influence it.

Role in Intercellular Interactions

In addition to cellular recognition, this compound also plays a role in intercellular interactions . It can be used to study how cells communicate with each other and how these interactions influence various biological processes.

Use in Glycoconjugate Research

Glycoconjugates are molecules that consist of a carbohydrate and a non-carbohydrate substance. This compound, being a component of glycoconjugates, can be used in research to study the structure, function, and interactions of glycoconjugates .

Use in Biochemical Research

Given its complex structure, this compound can be used in biochemical research to study the properties of similar complex molecules and how they interact with other substances in the body .

Use in Pharmaceutical Research

This compound could potentially be used in pharmaceutical research, given its roles in cellular recognition and intercellular interactions. It could be used to develop drugs that target specific cells or enhance intercellular communication .

Use in Biotechnology

In biotechnology, this compound could be used to engineer cells or organisms with enhanced cellular recognition or intercellular communication capabilities .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside, a derivative of disaccharide H, is the biologically important oligosaccharide component of glycoconjugates . These glycoconjugates play a crucial role in cellular recognition and intercellular interactions .

Biochemical Pathways

The compound is likely involved in the biochemical pathways related to cellular recognition and intercellular interactions, given its role as a component of glycoconjugates . These pathways are crucial for various biological processes, including cell adhesion, cell signaling, and immune response.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. Given its role in cellular recognition and intercellary interactions, it could potentially influence a variety of cellular processes, from cell adhesion to immune response .

Propriétés

IUPAC Name |

(2S,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO12/c1-7-11(21)13(23)15(25)17(28-7)31-16-14(24)12(22)10(6-20)30-18(16)29-9-4-2-8(3-5-9)19(26)27/h2-5,7,10-18,20-25H,6H2,1H3/t7-,10+,11+,12-,13+,14-,15-,16+,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNXEBSKDAQHBI-YUXDDOTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216557 | |

| Record name | 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside | |

CAS RN |

66347-27-1 | |

| Record name | 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066347271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B14172.png)

![1-[Pyrrol-1-YL-2,5-dione-methoxymethyl]-pyrrole-2,5-dione](/img/structure/B14173.png)